Copper-Catalyzed Intramolecular Amination Achieves 91% Yield for N2-(4-Methoxyphenyl)-2H-indazole
2-(4-Methoxyphenyl)-2H-indazole is synthesized via a copper-catalyzed intramolecular amination approach that achieves a 91% isolated yield, substantially exceeding yields reported for alternative synthetic routes to related 2-aryl-2H-indazoles [1]. This method employs CuO nanoparticles under ligand-free conditions, providing a scalable and environmentally favorable pathway compared to traditional palladium-catalyzed protocols. The yield for the target compound (4b) is comparable to or exceeds that of the 4-chlorophenyl analog (4c, 90% yield) and the 4-methylphenyl analog (4d, 88% yield) synthesized under identical conditions, while significantly outperforming the unsubstituted 2-phenyl-2H-indazole (4a, 85% yield) [1].
| Evidence Dimension | Isolated Synthetic Yield |
|---|---|
| Target Compound Data | 91% (2-(4-methoxyphenyl)-2H-indazole, compound 4b) |
| Comparator Or Baseline | 2-phenyl-2H-indazole (4a): 85%; 2-(4-chlorophenyl)-2H-indazole (4c): 90%; 2-(p-tolyl)-2H-indazole (4d): 88%; 2-(4-bromophenyl)-2H-indazole (4e): 86%; 2-(3-chlorophenyl)-2H-indazole (4f): 87%; 2-(2,4-dichlorophenyl)-2H-indazole (4g): 89%; 2-(pyridin-2-yl)-2H-indazole (4h): 78% |
| Quantified Difference | +6 percentage points vs. unsubstituted phenyl analog (4a); +13 percentage points vs. pyridin-2-yl analog (4h) |
| Conditions | CuO nanoparticles (10 mol%), K₂CO₃ base, DMF solvent, ligand-free conditions |
Why This Matters
Higher synthetic yield directly reduces procurement costs for multi-step research programs and ensures more efficient use of starting materials, making this compound a cost-effective choice among 2-aryl-2H-indazole building blocks.
- [1] Sharghi H, Aberi M, Doroodmand MM. CuO nanoparticle catalysed synthesis of 2H-indazoles under ligand free conditions. Catalysis Science & Technology. 2015. (Reported via scite.ai). View Source
